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Compound of Interest |

1,3-dimethyl-1H-pyrazole-5-
Compound Name:
sulfonyl chloride

CAS No.: 1245820-90-9

Cat. No.: B1522511

. J

Executive Summary

Dimethyl-pyrazole-4-sulfonyl chlorides are privileged building blocks in medicinal chemistry,
particularly for synthesizing sulfonamide-based bioisosteres (e.qg., for carboxylic acids) in
inhibitors of targets like NAAA, COX-2, and various kinases.

While the 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is the industry standard due to its
commercial availability and hydrolytic stability, the 1,5-dimethyl and N-unsubstituted (3,5-
dimethyl) isomers offer distinct steric and electronic profiles that can critically alter structure-
activity relationships (SAR). This guide compares these isomers, focusing on their synthetic
accessibility, hydrolytic stability, and aminolysis reactivity.

Quick Verdict
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Structural & Electronic Analysis

The reactivity of the sulfonyl chloride moiety (

) at the 4-position is governed by the electronic influence of the pyrazole ring nitrogens and the
steric environment created by the adjacent methyl groups.

Isomer Geometry and Sterics
e 1,3-Dimethyl Isomer: The

-methyl group is at position 1, and a
-methyl is at position 3. The 4-position is flanked by a methyl (C3) and a proton (C5). The
-methyl is spatially distant from the C3-methyl, resulting in a "relaxed" conformation.

e 1,5-Dimethyl Isomer: The

-methyl is at position 1, and a

-methyl is at position 5. The 4-position is flanked by a proton (C3) and a methyl (C5). Critical
Difference: The

-methyl and C5-methyl are adjacent, creating significant steric strain (buttressing effect) that
can twist the C5-methyl out of plane, subtly shielding the C4-sulfonyl group.
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Electronic Effects

e N1 (Pyrrole-like): Electron-donating (+M effect).
e N2 (Pyridine-like): Electron-withdrawing (-1 effect).

e Impact: In the 1,3-isomer, the electron-donating N1 is adjacent to the C5-H, while the C3-Me
(adjacent to the sulfonyl) is near the electron-withdrawing N2. In the 1,5-isomer, the topology
is reversed. The 1,5-isomer generally exhibits a more electron-rich C4 center due to the
inductive donation of the adjacent C5-methyl combined with the N1 donor, potentially making
the sulfonyl chloride less electrophilic (slower reaction rate) compared to the 1,3-isomer.

Visualization of Isomer Pathways
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Figure 1: Synthetic divergence of dimethyl-pyrazole isomers. The 1,3-isomer is
thermodynamically favored in standard methylation, while the 1,5-isomer requires specific
directing groups or conditions.

Comparative Reactivity Profile
Hydrolytic Stability

Unlike highly reactive 5-membered heterocycles like isoxazole-4-sulfonyl chlorides (which
degrade rapidly), dimethyl-pyrazole-4-sulfonyl chlorides exhibit remarkable stability.

o Observation: Solutions of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in THF-

or CDCI

remain intact for >6 months at 4°C.
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e Mechanism: The electron-rich nature of the pyrazole ring reduces the electrophilicity of the
sulfur atom towards weak nucleophiles like water, preventing rapid hydrolysis.

e Practical Implication: These reagents can be weighed in air and stored without a glovebox,
unlike their pyridine or imidazole analogs.

Aminolysis (Sulfonamide Formation)

The reaction with primary and secondary amines is the primary application.

1,3-Dimethyl 1,5-Dimethyl 3,5-Dimethyl (NH)
Parameter

Isomer Isomer Isomer

Fast ( Moderate (

) Fast (requires 2 eq.
Reaction Rate

min) min) base)
Yield (Typical) 85 - 95% 70 - 85% 80 - 90%
Potential steric Self-condensation (N-
Side Reactions Minimal hindrance with bulky sulfonylation) if base
amines is insufficient
- High in DCM, THF, o Moderate (H-bond
Solubility High in DCM, THF
EtOAc donor)

Regioselectivity in Synthesis

o Challenge: The synthesis of the starting pyrazole is the bottleneck. Methylation of 3,5-
dimethylpyrazole yields a mixture (typically 9:1 favoring the 1,3-isomer).

» Solution: To access the 1,5-isomer purely, use free methylhydrazine with specific diketones
or cyclization of hydrazones, rather than direct methylation of the pyrazole core.

Experimental Protocols
Protocol A: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-
sulfonyl Chloride

Based on optimized conditions from Source 1.13 and 1.17.
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Reagents:

1,3-Dimethyl-1H-pyrazole (1.0 equiv)

Chlorosulfonic acid (

) (5.5 equiv)

Thionyl chloride (

) (1.3 equiv)

Solvent: Chloroform (

Step-by-Step:
e Cooling: Charge a flask with

(5.5 equiv) and cool to 0°C under

» Addition: Dropwise add a solution of 1,3-dimethylpyrazole in

(3 vol) over 30 min. Caution: Exothermic.

e Heating: Warm to 60°C and stir for 10 h.
e Chlorination: Add

(1.3 equiv) dropwise at 60°C. Stir for an additional 2 h.

e Quench: Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/water.
» Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

o Result: Pale yellow solid. Yield: ~90%.
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Protocol B: General Sulfonylation (Aminolysis)

Applicable to all isomers.

Reagents:

o Sulfonyl Chloride Isomer (1.0 equiv)
e Amine (1.1 equiv)[1]

o Base: DIPEA or TEA (1.5 - 2.0 equiv)
e Solvent: DCM or THF

Step-by-Step:

Dissolve the Amine and Base in dry DCM (5 mL/mmol) at 0°C.

Add the Sulfonyl Chloride portion-wise (solid) or dropwise (solution in DCM).

Warm to Room Temperature (RT) and stir.
o 1,3-Isomer: Reaction typically complete in 1-2 h.

o 1,5-Isomer: May require 4-6 h or mild heating (40°C) for bulky amines.

Workup: Quench with water. Separate phases. Wash organic layer with 0.1 M HCI (to
remove unreacted amine) and then saturated

Purification: Recrystallization from EtOH/Hexane or Flash Chromatography.

Data Summary

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://pdf.benchchem.com/1310/Regioselectivity_issues_in_the_synthesis_of_substituted_pyrazoles_from_hydrazines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENCHE

1,3-Dimethyl-4- 1,5-Dimethyl-4- 3,5-Dimethyl-4-
Property
S02Cl S02Cl S02CI (NH)
1202766-88-2
CAS Number 89501-93-9 80466-78-0
(approx)
Molecular Weight 194.64 194.64 180.61
Appearance Pale Yellow Solid Off-white Solid Yellow Solid
Melting Point 62 - 64 °C 58 - 60 °C >150 °C (Dec)
Hydrolysis < 6 h (zwitterion
>24h >24h
(oH 7) effect)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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